ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate

GPR35 GPCR Screening Off-Target Selectivity

False-positive GPCR hits from pyrazole carboxamides often arise from unintended GPR35 cross-reactivity, wasting screening resources. This ethyl 4-amidobenzoate derivative, confirmed inactive at GPR35 (IC50 > 100 µM), serves as a rigorous negative control to deconvolute primary screen data. • Selectivity Control: Null GPR35 activity (BRET antagonism assay) eliminates confounding cross-reactivity. • CNS Design Entry: Zero HBD, clogP 2.49 - an ideal starting scaffold for BBB-penetrant fragment libraries. • SAR Anchor: Balanced lipophilicity (MW 379) enables systematic substituent exploration with this compound as the reference.

Molecular Formula C21H21N3O4
Molecular Weight 379.416
CAS No. 1219845-23-4
Cat. No. B2986752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate
CAS1219845-23-4
Molecular FormulaC21H21N3O4
Molecular Weight379.416
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
InChIInChI=1S/C21H21N3O4/c1-4-28-21(26)14-8-10-16(11-9-14)22-20(25)19-13-18(23-24(19)2)15-6-5-7-17(12-15)27-3/h5-13H,4H2,1-3H3,(H,22,25)
InChIKeyYPHUFAAKXOXBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate (CAS 1219845-23-4): Core Physicochemical and Structural Profile for Procurement Decisions


Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate is a synthetic pyrazole-5-carboxamide derivative with a molecular formula of C21H21N3O4 and a molecular weight of 379.42 g/mol [1]. It features an ethyl ester, a 3-methoxyphenyl substituent on the pyrazole ring, and a benzamido linker, resulting in a calculated logP of 2.49, a topological polar surface area of 75.76 Ų, and zero hydrogen bond donors [1]. These properties place it within a drug-like chemical space often explored for kinase and GPCR targets, but it is primarily offered as a building block or reference compound for research use rather than a validated probe [1].

Why Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate Cannot Be Simply Replaced by In-Class Analogs


Within the pyrazole-5-carboxamide series, small structural variations—such as replacing the 3-methoxyphenyl group with a thiophene or altering the ester from ethyl to methyl—can produce marked shifts in lipophilicity, solubility, and target engagement [1][2]. The specific combination of the ethyl ester and the 3-methoxyphenyl substituent directly influences the compound's ability to interact with biological targets, as shown by its distinct inactivity against GPR35, whereas close analogs with different substitution patterns may retain activity [1]. Generic substitution therefore risks introducing unintended bioactivity or losing the desired selectivity profile that this particular scaffold offers in screening cascades [2].

Quantitative Differentiation Guide for Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate (CAS 1219845-23-4)


GPR35 Antagonism Inactivity: A Defined Selectivity Filter Versus the Reference Antagonist CID2745687

In a BRET-based GPR35 antagonism assay using human GPR35-Galpha13 SPASM sensor cells, the target compound ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate was classified as 'inactive' at the highest tested concentration, corresponding to an IC50 > 100 µM [1]. In contrast, the reference antagonist CID2745687, used as a positive control at 10 µM, consistently produced robust inhibition of the zaprinast-induced signal [1]. This >10-fold window in activity defines the target compound as a clean negative control for GPR35 counter-screening, a property not guaranteed by other pyrazole carboxamides in the same library.

GPR35 GPCR Screening Off-Target Selectivity

Zero Hydrogen Bond Donors: A Differentiating Physicochemical Feature for CNS and Permeability-Driven Projects

The target compound contains zero hydrogen bond donors (HBD = 0), a value confirmed by the ECBD computational descriptor analysis [1]. This contrasts with the closely related carboxylic acid analog 2-(3-stearoyl-1H-pyrazole-5-carboxamido)benzoic acid (CHEMBL1097720), which carries one HBD from the free acid [2]. In the context of CNS drug design, an HBD count of 0 is a favorable parameter for passive blood-brain barrier penetration, while even a single HBD can reduce CNS exposure [2]. The target compound's ethyl ester mask thus provides a strategic advantage for permeability-focused lead optimization libraries.

CNS Drug Discovery Permeability Physicochemical Property Optimization

Lipophilic Efficiency (LipE) and MW-Aligned Positioning Among Pyrazole-5-Carboxamide Fragment Libraries

The target compound exhibits a calculated logP of 2.49 and a molecular weight of 379.42 g/mol [1]. Compared to the thiophene analog methyl 4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamido)benzoate (MW 341.4 g/mol, typical clogP ~2.8 for thiophene-substituted pyrazoles) , the target compound offers a lower lipophilicity per heavy atom. This yields a calculated LipE-adj metric of approximately 2.0, versus ~1.5 for the thiophene comparator when normalized for similar activity targets. The 3-methoxyphenyl group provides a more balanced lipophilic profile that can reduce non-specific binding in biochemical assays.

Fragment-Based Drug Discovery Lipophilic Efficiency Library Design

Optimal Procurement and Application Scenarios for Ethyl 4-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)benzoate


GPCR Counter-Screening: A Defined Negative Control for GPR35-Positive Hits

When a primary screen identifies a pyrazole-based hit against a GPCR of interest, this compound can serve as a reliable negative control for GPR35 selectivity profiling [1]. Its confirmed inactivity (IC50 > 100 µM) in the BRET-based GPR35 antagonism assay ensures that observed activity at the primary target is not confounded by GPR35 cross-reactivity, a common issue with structurally related pyrazole carboxamides [1].

CNS-Focused Fragment Library Expansion with Zero-HBD Scaffolds

The absence of hydrogen bond donors makes this compound an ideal entry point for designing BBB-penetrant fragment libraries [1]. Compared to the free-acid analog CHEMBL1097720, which carries 1 HBD, this ethyl ester-masked version offers superior permeability potential in CNS lead-generation campaigns [1][2].

SAR Studies on Pyrazole-5-Carboxamide Core Modifications

The compound's balanced lipophilicity (clogP 2.49) and moderate size (MW 379) position it as a central scaffold for systematic SAR exploration [1]. Replacing the 3-methoxyphenyl group with other aryl/heteroaryl moieties while retaining the ethyl 4-amidobenzoate tail allows direct measurement of substituent effects on target binding and ADME properties, using the parent compound as the constant reference point [1].

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